![molecular formula C21H14O5 B2441907 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate CAS No. 869080-24-0](/img/structure/B2441907.png)
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate
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Overview
Description
“4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The yield of the reaction was reported to be 0.292 g (56.3%), and the melting point was 268–270°C .Molecular Structure Analysis
The structure of the coumarin moiety of the molecule is nearly identical to that of unsubstituted 4-hydroxycoumarin . In the crystal, pairs of weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides . More detailed information about the specific reactions and conditions would be needed for a more comprehensive analysis.Physical And Chemical Properties Analysis
The compound has a melting point of 268–270°C . The 1H NMR and 13C NMR spectra of the compound have been reported .properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-13-16-10-9-15(25-20(22)17-8-5-11-24-17)12-18(16)26-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGGSTAOLWROBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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